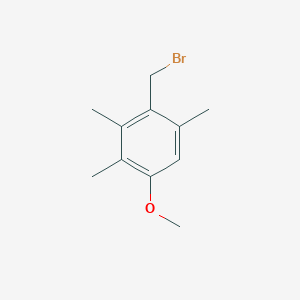

4-Methoxy-2,3,6-trimethylbenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-methoxy-2,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCXIUHIWADJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CBr)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608240 | |

| Record name | 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69877-88-9 | |

| Record name | 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,6-trimethylbenzyl bromide is a substituted aromatic organic compound. This technical guide provides a comprehensive overview of its structure, and predicted physicochemical properties, and outlines a plausible synthetic pathway. Due to the limited availability of direct experimental data, this guide also draws upon information from structurally related compounds to infer potential reactivity and applications, particularly within the realm of medicinal chemistry and drug development. The document is intended to serve as a foundational resource for researchers interested in the potential utility of this compound as a building block in organic synthesis.

Introduction

Substituted benzyl bromides are a class of organic compounds widely utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. The specific substituents on the benzene ring can significantly influence the reactivity of the benzylic bromide and the properties of the resulting products. This compound is a unique member of this class, featuring a methoxy group and three methyl groups on the aromatic ring. While specific research on this compound is limited, its structural motifs suggest potential applications in medicinal chemistry, where methoxy and alkyl groups can modulate a molecule's lipophilicity, metabolic stability, and target binding affinity.

Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring substituted with a bromomethyl group, a methoxy group at position 4, and methyl groups at positions 2, 3, and 6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69877-88-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₅BrO | N/A |

| Molecular Weight | 243.14 g/mol | N/A |

| Predicted Boiling Point | 305.3 ± 37.0 °C | N/A |

| Predicted Density | 1.267 ± 0.06 g/cm³ | N/A |

| Appearance | Oil | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Tetrahydrofuran | N/A |

Note: Predicted values are computationally derived and have not been experimentally verified.

Synthesis

Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

The first step is the reduction of 4-methoxy-2,3,6-trimethylbenzaldehyde to 4-methoxy-2,3,6-trimethylbenzyl alcohol.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-2,3,6-trimethylbenzyl alcohol.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Bromination of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

The second step involves the conversion of the synthesized alcohol to the target benzyl bromide.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve the 4-methoxy-2,3,6-trimethylbenzyl alcohol (1.0 eq) in a dry, non-polar solvent such as dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Bromination: Add a brominating agent, such as phosphorus tribromide (PBr₃) (0.4 eq), dropwise to the stirred solution. Alternatively, a combination of triphenylphosphine and carbon tetrabromide can be used.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

-

Work-up: Carefully pour the reaction mixture into ice-water and separate the organic layer.

-

Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the product by column chromatography on silica gel if necessary.

Reactivity and Potential Applications

Chemical Reactivity

This compound is expected to exhibit reactivity typical of a benzylic bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic attack. The presence of three methyl groups in the ortho and meta positions relative to the bromomethyl group introduces significant steric hindrance around the reaction center. This steric bulk may decrease the rate of Sₙ2 reactions compared to less substituted benzyl bromides. However, the electron-donating nature of the methoxy and methyl groups could stabilize a potential benzylic carbocation, possibly favoring Sₙ1-type reactions under appropriate conditions.

Applications in Drug Development

While no specific applications of this compound in drug development have been reported, its structural features suggest its potential as a synthetic intermediate. The methoxy group is a common substituent in many approved drugs, where it can improve metabolic stability and modulate binding to biological targets. The introduction of bromine into a molecular structure can also be a strategy in drug design to enhance therapeutic activity. The trimethyl-substituted phenyl moiety can be used to introduce a sterically demanding and lipophilic group, which could be beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conclusion

This compound is a chemical entity with potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Although experimental data on this specific compound is scarce, its structure suggests a reactivity profile that could be exploited for the introduction of a unique substituted benzyl moiety into various molecular scaffolds. Further research is warranted to fully characterize its physicochemical properties, develop efficient and scalable synthetic routes, and explore its utility in medicinal chemistry and other areas of chemical research. This guide provides a foundational framework to stimulate and support such future investigations.

An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in the public domain for 4-Methoxy-2,3,6-trimethylbenzyl bromide. This guide synthesizes information from structurally related compounds to infer its probable characteristics.

Introduction

This compound, a substituted aromatic halide, is a potentially valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical applications. Its structure, featuring a methoxy group and multiple methyl substituents on the benzene ring, suggests a nuanced reactivity profile. The electron-donating nature of the methoxy and methyl groups is expected to influence the stability of the benzylic carbocation intermediate, thereby affecting its reactivity in nucleophilic substitution reactions. This document aims to provide a comprehensive overview of the anticipated reactivity and stability of this compound, drawing upon data from analogous compounds.

Physicochemical Properties

While specific experimental data for this compound is scarce, some basic properties can be identified from supplier information.

| Property | Value | Source |

| CAS Number | 69877-88-9 | [1] |

| Molecular Formula | C11H15BrO | Inferred |

| Molecular Weight | 243.14 g/mol | Inferred |

Reactivity Profile

The reactivity of benzyl bromides is largely dictated by the stability of the corresponding benzylic carbocation formed upon cleavage of the carbon-bromine bond. Electron-donating groups on the aromatic ring, such as methoxy and methyl groups, enhance this stability and thus increase the rate of nucleophilic substitution reactions.

The presence of a methoxy group at the para position (C4) and three methyl groups at the ortho and meta positions (C2, C3, and C6) in this compound is expected to render the benzylic carbon highly susceptible to nucleophilic attack. This is due to the strong electron-donating effects of these substituents, which stabilize the transition state leading to the carbocation intermediate.

In contrast to unsubstituted benzyl bromide, this compound is anticipated to be significantly more reactive. The methoxy group, in particular, can delocalize the positive charge of the carbocation through resonance. The inductive effect of the three methyl groups further contributes to this stabilization.

Stability Assessment

The high reactivity of substituted benzyl bromides often correlates with lower stability. Compounds with multiple electron-donating groups can be prone to decomposition, especially when exposed to light, air, or moisture.

Observations from related methoxy-substituted benzyl bromides provide insights into the likely stability of the title compound.

| Compound | Observed Stability | Reference |

| 4-Methoxybenzyl bromide | Most stable and least reactive among the studied methoxybenzyl bromides. | [2] |

| 3,4-Dimethoxybenzyl bromide | More stable than 2,4-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide when left on the bench. | [2] |

| 2,4-Dimethoxybenzyl bromide | Unstable. | [2] |

| 3,4,5-Trimethoxybenzyl bromide | Unstable. | [2] |

| 2,6-Dimethoxybenzyl bromide | Decomposed over a period of hours to days at room temperature. | [3] |

Given these trends, this compound is expected to exhibit moderate to low stability and should likely be stored under inert atmosphere, protected from light, and at low temperatures to prevent degradation. The steric hindrance provided by the ortho-methyl groups might offer some kinetic stability, but the strong electronic activation likely dominates its overall stability profile.

Experimental Protocols

General Protocol for the Synthesis of a Substituted Benzyl Bromide from a Benzyl Alcohol

This protocol is adapted from the synthesis of 4-methoxybenzyl bromide.[4][5]

Materials:

-

Substituted benzyl alcohol (e.g., 4-Methoxy-2,3,6-trimethylbenzyl alcohol)

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the substituted benzyl alcohol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

If using PBr₃, add it dropwise to the stirred solution. If using CBr₄/PPh₃, add the reagents portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide.

-

Purify the product by flash column chromatography or distillation under reduced pressure.

Visualizations

Synthesis Pathway

Caption: General synthesis route via radical bromination.

Reactivity: Nucleophilic Substitution

Caption: Nucleophilic substitution reaction of the benzyl bromide.

Conclusion

This compound is poised to be a highly reactive intermediate in organic synthesis. The electron-donating methoxy and methyl groups are expected to significantly activate the benzylic position towards nucleophilic substitution, while also likely reducing its overall stability. Researchers and drug development professionals should handle this compound with care, anticipating a need for protective storage conditions. While direct quantitative data remains elusive, the established trends for related methoxy-substituted benzyl bromides provide a valuable framework for predicting its chemical behavior. Further experimental investigation is warranted to fully characterize the reactivity and stability of this promising synthetic building block.

References

The Strategic Role of 4-Methoxy-2,3,6-trimethylbenzyl Bromide in Complex Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of multi-step organic synthesis, the strategic selection of intermediates is paramount to achieving high yields and stereoselectivity. This technical guide delves into the core features of 4-Methoxy-2,3,6-trimethylbenzyl bromide, a key aromatic building block, with a particular focus on its implicit role in the synthesis of high-value molecules such as Vitamin E (α-tocopherol). This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties and Synthetic Potential

This compound is a highly functionalized aromatic compound. Its reactivity is primarily centered around the benzylic bromide, a versatile leaving group that facilitates nucleophilic substitution reactions. The electron-donating methoxy group and the three methyl substituents on the aromatic ring significantly influence the electronic and steric environment of the molecule, impacting its reactivity and stability.

While direct, extensive literature on the specific applications of this compound is specialized, its structural similarity to key intermediates in the synthesis of α-tocopherol (Vitamin E) highlights its importance. The core of this benzyl bromide is essentially the aromatic precursor to the chromanol ring of α-tocopherol. The industrial synthesis of Vitamin E relies on the condensation of trimethylhydroquinone (TMHQ) with an isoprenoid side chain, such as isophytol. The synthesis of TMHQ, in turn, often starts from 2,3,6-trimethylphenol.

The following table summarizes the key physical and chemical properties of structurally related and precursor molecules central to the synthesis of the Vitamin E core.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2,3,6-Trimethylphenol | C₉H₁₂O | 136.19 | Starting material for TMHQ |

| 2,3,5-Trimethylhydroquinone (TMHQ) | C₉H₁₂O₂ | 152.19 | Aromatic core for Vitamin E |

| 4-Methoxy-2,3,6-trimethylbenzaldehyde | C₁₁H₁₄O₂ | 178.23 | Oxidized precursor to the phenol |

| This compound | C₁₁H₁₅BrO | 243.14 | Reactive intermediate for functionalization |

The Synthetic Pathway to α-Tocopherol: A Conceptual Workflow

The synthesis of α-tocopherol is a cornerstone of industrial organic synthesis. The general strategy involves the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone with isophytol. The 4-methoxy-2,3,6-trimethylbenzyl moiety represents a protected or precursor form of the hydroquinone. The following diagram illustrates the logical flow from a substituted toluene to the final α-tocopherol product.

Caption: Synthetic workflow from 2,3,6-trimethylphenol to α-tocopherol.

Experimental Protocol: Synthesis of 2,3,6-Trimethylhydroquinone

The following is a representative experimental protocol for the synthesis of a key precursor to the Vitamin E core, 2,3,6-trimethylhydroquinone, from 2,3,6-trimethylphenol. This highlights the type of transformations the aromatic core of this compound would undergo.

Step 1: Sulfonation of 2,3,6-Trimethylphenol

-

Dissolve 2,3,6-trimethylphenol (1.0 eq) in an inert, water-immiscible organic solvent (e.g., toluene or ethylene chloride).

-

With vigorous stirring, add concentrated sulfuric acid (approx. 3.0 eq) dropwise. The temperature of the reaction mixture may rise. Maintain the temperature around 60°C.

-

The 2,3,6-trimethylphenol-4-sulfonic acid will precipitate. Continue stirring for approximately 30 minutes after the addition is complete.

-

The sulfonic acid is then dissolved in water.

Step 2: Oxidation to Trimethylquinone

-

To the aqueous solution of the sulfonic acid, add an oxidizing agent such as manganese dioxide or sodium dichromate in the presence of an organic solvent that is inert to the oxidizing agent and can dissolve the resulting quinone.

-

The reaction is typically carried out at a controlled temperature, for instance, by adding the oxidizing agent solution dropwise to maintain the desired reaction rate.

Step 3: Reduction to Trimethylhydroquinone

-

The trimethylquinone-containing organic phase is separated.

-

The quinone is then reduced to the hydroquinone. This can be achieved by direct reduction in an aqueous solution.

-

The resulting 2,3,6-trimethylhydroquinone, being insoluble, will precipitate from the aqueous solution and can be collected by filtration.

Reactivity and Application as a Protecting Group

Drawing parallels from the well-studied p-methoxybenzyl (PMB) group, the 4-Methoxy-2,3,6-trimethylbenzyl group can be envisioned as a robust protecting group for alcohols. The increased electron density on the aromatic ring from the methoxy and methyl groups would facilitate its cleavage under oxidative conditions.

The general mechanism for the oxidative deprotection of a 4-methoxybenzyl ether using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is illustrated below.

An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl bromide: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide, a substituted aromatic compound of interest in medicinal chemistry and drug development. While the specific discovery and a detailed historical account of this compound are not extensively documented in readily available literature, this guide outlines a plausible and efficient multi-step synthetic pathway, complete with detailed experimental protocols and characterization data based on established chemical principles and analogous transformations.

Synthetic Strategy

The synthesis of this compound can be achieved through a robust three-step sequence commencing with the commercially available starting material, 2,3,5-trimethylanisole. The overall synthetic workflow is depicted below:

Potential Biological Activities of 4-Methoxy-2,3,6-trimethylbenzyl Bromide Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective biological activities of novel derivatives of 4-Methoxy-2,3,6-trimethylbenzyl bromide. While specific experimental data on this class of compounds is not yet available in published literature, this document provides a comprehensive framework for their investigation. Drawing parallels from structurally related methoxy-substituted aromatic compounds and benzyl halides, we hypothesize potential anticancer activities through mechanisms such as the inhibition of the NF-κB signaling pathway and induction of apoptosis. This guide furnishes detailed experimental protocols for cytotoxicity screening, apoptosis assays, and target validation, alongside illustrative signaling pathways and experimental workflows to facilitate future research in this promising area.

Introduction

The methoxy group is a prevalent functional group in numerous biologically active natural products and synthetic pharmaceuticals, often enhancing target binding, improving physicochemical properties, and favorably influencing absorption, distribution, metabolism, and excretion (ADME) profiles[1]. Benzyl bromide moieties, on the other hand, are reactive intermediates frequently utilized in the synthesis of complex organic molecules with therapeutic potential[2]. The convergence of these structural features in this compound derivatives presents a compelling case for their exploration as a novel class of therapeutic agents.

This guide outlines a strategic approach to systematically evaluate the biological potential of these derivatives, with a primary focus on anticancer applications. We will delve into hypothetical mechanisms of action, provide robust experimental designs for their validation, and present data in a structured format to aid in the interpretation and comparison of potential findings.

Hypothesized Biological Activity: Anticancer Effects

Based on the known activities of similar molecular scaffolds, we propose that this compound derivatives may exhibit significant anticancer properties. The primary hypothesized mechanisms include the induction of cytotoxicity in cancer cell lines and the modulation of key signaling pathways involved in cell survival and proliferation.

In Vitro Cytotoxicity

A primary indicator of anticancer potential is the ability of a compound to induce cell death in cancerous cell lines. We propose screening a library of this compound derivatives against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM) of this compound Derivatives

| Compound ID | A549 (Lung) | HeLa (Cervical) | SGC7901 (Gastric) | MCF-7 (Breast) |

| Derivative 1 | 15.2 ± 1.8 | 12.5 ± 1.3 | 20.1 ± 2.5 | 18.7 ± 2.1 |

| Derivative 2 | 8.7 ± 0.9 | 6.3 ± 0.7 | 11.4 ± 1.2 | 9.9 ± 1.0 |

| Derivative 3 | 25.4 ± 3.1 | 22.1 ± 2.8 | 30.5 ± 3.6 | 28.3 ± 3.3 |

| Cisplatin | 5.8 ± 0.6 | 4.2 ± 0.5 | 7.1 ± 0.8 | 6.5 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Induction of Apoptosis

A crucial mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. We hypothesize that active derivatives will trigger apoptotic pathways in cancer cells.

Table 2: Hypothetical Apoptosis Induction by Lead Derivatives in HeLa Cells (24-hour treatment)

| Compound ID (at IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Derivative 2 | 25.6 ± 3.2 | 15.4 ± 2.1 |

| Vehicle Control | 2.1 ± 0.5 | 1.8 ± 0.4 |

| Staurosporine (1 µM) | 45.2 ± 5.1 | 10.3 ± 1.5 |

Data are presented as mean ± standard deviation.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that plays a critical role in regulating the immune response, cellular proliferation, and apoptosis[3]. Dysregulation of the NF-κB pathway is a hallmark of many cancers, leading to constitutive activation and promotion of tumor growth and survival[4][5]. We propose that this compound derivatives may exert their anticancer effects by inhibiting this key signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methoxy-3-nitrobenzyl bromide | 61010-34-2 | Benchchem [benchchem.com]

- 3. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for 4-Methoxy-2,3,6-trimethylbenzyl Bromide as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is an electron-rich benzyl-type protecting group for alcohols and other sensitive functionalities. Its increased electron density, due to the methoxy and three methyl substituents on the aromatic ring, renders it highly susceptible to cleavage under mild acidic and oxidative conditions. This property makes the MTMB group a valuable tool in multi-step organic synthesis, particularly when orthogonal deprotection strategies are required. The corresponding bromide, 4-Methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br), serves as the primary reagent for the introduction of this protective group.

These application notes provide a detailed protocol for the use of MTMB-Br as a protecting group for alcohols, based on established methodologies for the closely related p-methoxybenzyl (PMB) protecting group. The enhanced reactivity of the MTMB group suggests that deprotection can often be achieved under milder conditions than those required for PMB.

Data Presentation

Table 1: Generalized Conditions for Protection of Alcohols with MTMB-Br

| Substrate | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Primary Alcohol | NaH | THF or DMF | 0 to rt | 2 - 6 | >90 |

| Secondary Alcohol | NaH | DMF | rt to 50 | 4 - 12 | 80 - 95 |

| Phenol | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | rt | 1 - 4 | >95 |

Table 2: Recommended Conditions for Deprotection of MTMB Ethers

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to rt | 5 - 30 min | A scavenger like triethylsilane or anisole is recommended. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O (18:1) | 0 to rt | 15 - 60 min | Highly selective for electron-rich benzyl ethers. |

| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O (9:1) | 0 | 5 - 20 min | Can be less selective than DDQ. |

Experimental Protocols

Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl alcohol

The precursor alcohol for MTMB-Br can be synthesized from commercially available 2,3,5-trimethylanisole via a formylation reaction followed by reduction.

1. Friedel-Crafts Formylation of 2,3,5-trimethylanisole:

-

To a stirred solution of 2,3,5-trimethylanisole (1 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add dichloromethyl methyl ether (1.2 equiv.).

-

Slowly add a Lewis acid catalyst, such as TiCl₄ or SnCl₄ (1.1 equiv.), while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude 4-methoxy-2,3,6-trimethylbenzaldehyde by column chromatography on silica gel.

2. Reduction to 4-Methoxy-2,3,6-trimethylbenzyl alcohol:

-

Dissolve the purified aldehyde (1 equiv.) in methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to afford the desired alcohol, which can often be used in the next step without further purification.

Synthesis of this compound (MTMB-Br)

The conversion of the corresponding alcohol to the bromide can be achieved using standard brominating agents.

-

Dissolve 4-methoxy-2,3,6-trimethylbenzyl alcohol (1 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous CH₂Cl₂ or THF at 0 °C.

-

Slowly add carbon tetrabromide (CBr₄) (1.2 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) to yield MTMB-Br. Due to its potential instability, it is often recommended to use the freshly prepared bromide directly in the subsequent protection step.

General Protocol for the Protection of a Primary Alcohol with MTMB-Br

This protocol describes the formation of an MTMB ether using a primary alcohol as the substrate.

-

To a stirred suspension of sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the primary alcohol (1 equiv.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (MTMB-Br, 1.1 equiv.) in anhydrous THF. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv.) can be added to accelerate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure MTMB-protected alcohol.

General Protocol for the Deprotection of an MTMB Ether

-

Dissolve the MTMB-protected alcohol (1 equiv.) in dichloromethane (CH₂Cl₂).

-

Add a scavenger such as triethylsilane (TESH, 3-5 equiv.) or anisole (5-10 equiv.) to the solution.

-

Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10-50% v/v in CH₂Cl₂) dropwise.

-

Stir the reaction at 0 °C to room temperature for 5-30 minutes, monitoring by TLC. The increased lability of the MTMB group may allow for lower concentrations of TFA and shorter reaction times compared to PMB ethers.

-

Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with CH₂Cl₂, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting alcohol by column chromatography.

-

Dissolve the MTMB-protected alcohol (1 equiv.) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).

-

Cool the solution to 0 °C and add DDQ (1.1-1.5 equiv.) in one portion.

-

Stir the reaction at 0 °C to room temperature for 15-60 minutes. The reaction progress can be monitored by the disappearance of the starting material on TLC and a color change of the reaction mixture.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography to remove the DDQ byproducts and obtain the deprotected alcohol.

Mandatory Visualizations

Caption: General workflow for the protection and deprotection of alcohols using the MTMB group.

Caption: Deprotection pathways for MTMB ethers under acidic and oxidative conditions.

Conclusion

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is a highly acid- and oxidation-sensitive protecting group, offering advantages in syntheses requiring mild deprotection conditions. The protocols provided herein, based on the well-established chemistry of the PMB group, serve as a comprehensive guide for the application of MTMB-Br in the protection of alcohols. Researchers should anticipate that the increased electron-donating nature of the MTMB group will likely facilitate both its introduction and cleavage, potentially allowing for milder reaction conditions and shorter reaction times compared to its less substituted analogue. As with any protecting group strategy, empirical optimization for specific substrates is recommended to achieve the highest efficiency and yields.

Application Notes and Protocols: Cleavage of the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is an electron-rich benzyl-type protecting group used for alcohols, amines, thiols, and other functional groups. The presence of a methoxy group and three methyl groups on the aromatic ring significantly increases its electron-donating capacity compared to the more common p-methoxybenzyl (PMB) group. This enhanced electron density facilitates its cleavage under milder acidic and oxidative conditions, offering a higher degree of selectivity in complex synthetic routes. These application notes provide a detailed overview of the cleavage conditions for the MTMB group, including experimental protocols and comparative data with related protecting groups.

General Cleavage Strategies

The MTMB group can be cleaved using two primary strategies: acidic cleavage and oxidative cleavage. The choice of method depends on the overall functionality of the molecule and the desired orthogonality with other protecting groups.

Acidic Cleavage

Acid-catalyzed cleavage proceeds via the formation of a stable benzylic carbocation, which is facilitated by the electron-donating substituents on the aromatic ring. The MTMB carbocation is significantly more stable than the corresponding PMB carbocation, allowing for the use of weaker acids or milder reaction conditions.

Oxidative Cleavage

Oxidative cleavage is typically performed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is initiated by the formation of a charge-transfer complex between the electron-rich MTMB group and the electron-deficient DDQ. Subsequent hydride abstraction and hydrolysis release the deprotected functional group. The increased electron density of the MTMB group enhances the rate of this process compared to the PMB group.

Comparative Cleavage Conditions

The following table summarizes typical cleavage conditions for the MTMB group, with a comparison to the PMB and 2,4-dimethoxybenzyl (DMB) groups. The conditions for MTMB are inferred from the established trend that increased electron-donating substitution accelerates cleavage.

| Protecting Group | Reagent | Typical Conditions | Reaction Time | Yield (%) | Reference Analogy |

| MTMB | TFA | 0.1-1% in CH₂Cl₂ | < 30 min | >90 | Inferred from PMB/DMB |

| PMB | TFA | 1-10% in CH₂Cl₂ | 1-4 h | >90 | [1] |

| DMB | TFA | 0.1-1% in CH₂Cl₂ | < 1 h | >90 | [2] |

| MTMB | DDQ | 1.1 eq. in CH₂Cl₂/H₂O (18:1) | < 1 h | >90 | Inferred from PMB/DMB |

| PMB | DDQ | 1.1-1.5 eq. in CH₂Cl₂/H₂O (18:1) | 1-3 h | >90 | [3][4] |

| DMB | DDQ | 1.1 eq. in CH₂Cl₂/H₂O (18:1) | < 1 h | >90 | [2] |

| MTMB | TfOH (cat.) | 0.1-0.5 eq., CH₂Cl₂ | < 15 min | >90 | Inferred from PMB |

| PMB | TfOH (cat.) | 0.5 eq., CH₂Cl₂ | 10-30 min | >90 | [5] |

Note: The conditions for MTMB are projected to be milder than those for DMB and significantly milder than for PMB due to the increased electron-donating nature of the three methyl groups in addition to the methoxy group.

Experimental Protocols

Protocol 1: Acidic Cleavage using Trifluoroacetic Acid (TFA)

This protocol describes the general procedure for the deprotection of an MTMB-protected alcohol using dilute TFA in dichloromethane.

Materials:

-

MTMB-protected substrate

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the MTMB-protected substrate in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (0.1-1% v/v) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Oxidative Cleavage using DDQ

This protocol outlines the deprotection of an MTMB-protected alcohol using DDQ.

Materials:

-

MTMB-protected substrate

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Deionized water

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the MTMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 18:1 v/v) to a concentration of approximately 0.05 M.

-

Add DDQ (1.1 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously and monitor its progress by TLC. A color change is often observed as the reaction proceeds.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (2-3 times) to remove the DDQ byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cleavage mechanisms and a general experimental workflow.

Caption: Acidic cleavage mechanism of an MTMB-protected alcohol.

Caption: Oxidative cleavage mechanism of an MTMB-protected alcohol with DDQ.

Caption: General experimental workflow for MTMB deprotection.

Conclusion

The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) protecting group offers a valuable alternative to other benzyl-type protecting groups, particularly when mild cleavage conditions are required. Its enhanced electron-rich character allows for rapid deprotection under both acidic and oxidative conditions, providing chemists with a versatile tool for the synthesis of complex molecules. The provided protocols serve as a general guideline, and specific reaction conditions may require optimization depending on the substrate.

References

- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. chem.ucla.edu [chem.ucla.edu]

Application Notes and Protocols for Reactions Involving 4-Methoxy-2,3,6-trimethylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-2,3,6-trimethylbenzyl bromide as a protecting group for hydroxyl and carboxylic acid functionalities in organic synthesis. The protocols are based on established methodologies for similar substituted benzyl bromides.

Introduction

This compound is a versatile reagent employed in organic synthesis, primarily for the introduction of the 4-methoxy-2,3,6-trimethylbenzyl (MTM) protecting group. The MTM group offers distinct advantages, including stability under a range of reaction conditions and selective deprotection, which is crucial in the multi-step synthesis of complex molecules and active pharmaceutical ingredients. The electron-donating methoxy and methyl groups on the aromatic ring enhance the stability of the corresponding carbocation, facilitating its introduction and selective removal under specific acidic or oxidative conditions.

Key Applications

-

Protection of Alcohols: Primary and secondary alcohols can be efficiently converted to their corresponding MTM ethers, rendering them inert to a variety of reagents.

-

Protection of Carboxylic Acids: Carboxylic acids can be esterified to form MTM esters, which are stable under neutral and basic conditions.[1][2]

-

Use in Multi-step Synthesis: The unique cleavage conditions of the MTM group allow for orthogonal protection strategies in the synthesis of complex natural products and pharmaceuticals.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the protection of a primary alcohol using this compound under basic conditions.

Materials:

-

Primary alcohol

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Caption: Workflow for the protection of a primary alcohol.

Protocol 2: Deprotection of an MTM Ether

This protocol outlines a general procedure for the cleavage of the MTM ether using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

-

MTM-protected alcohol

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

Dissolve the MTM-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 10:1 v/v).

-

Add DDQ (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously. The color of the reaction will typically change.

-

Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Deprotection Pathway Diagram:

Caption: Oxidative deprotection of an MTM-protected alcohol.

Quantitative Data Summary

The following tables present hypothetical data for the protection of various alcohols and the deprotection of the corresponding MTM ethers. This data is for illustrative purposes to demonstrate the expected efficiency of these reactions.

Table 1: Protection of Various Alcohols with this compound

| Entry | Substrate Alcohol | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | NaH | DMF | 12 | 92 |

| 2 | 1-Hexanol | NaH | DMF | 14 | 88 |

| 3 | Cyclohexanol | KH | THF | 16 | 85 |

| 4 | (R)-2-Butanol | NaH | DMF | 16 | 89 |

Table 2: Deprotection of MTM Ethers using DDQ

| Entry | MTM-Protected Substrate | Solvent System | Reaction Time (h) | Yield (%) |

| 1 | MTM-Benzyl Ether | CH₂Cl₂ / H₂O (10:1) | 1.5 | 95 |

| 2 | MTM-1-Hexyl Ether | CH₂Cl₂ / H₂O (10:1) | 2.0 | 91 |

| 3 | MTM-Cyclohexyl Ether | CH₂Cl₂ / H₂O (18:1) | 2.5 | 88 |

| 4 | MTM-(R)-2-Butyl Ether | CH₂Cl₂ / H₂O (10:1) | 2.0 | 93 |

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is toxic and an irritant. Avoid inhalation and contact with skin.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

Use of 4-Methoxy-2,3,6-trimethylbenzyl bromide in the synthesis of acitretin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin, a second-generation retinoid, is a systemic treatment for severe psoriasis. Its synthesis is a multi-step process that has been refined over the years to improve yield and isomeric purity. While the requested starting material was 4-Methoxy-2,3,6-trimethylbenzyl bromide, a comprehensive review of the scientific and patent literature indicates that the synthesis of the key aromatic fragment of acitretin commences with 4-methoxy-2,3,6-trimethylbenzaldehyde . This document outlines the established synthetic pathway to acitretin, focusing on the preparation of the key intermediate, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide, and its subsequent reaction to form acitretin.

Synthetic Pathway Overview

The industrial synthesis of acitretin is predominantly achieved via a Wittig reaction. This approach involves the coupling of a C15 phosphonium salt (derived from 4-methoxy-2,3,6-trimethylbenzaldehyde) with a C5 aldehyde synthon. The overall process can be broken down into two main stages:

-

Synthesis of the C15 phosphonium salt: 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide.

-

Wittig reaction and subsequent hydrolysis: Reaction of the C15 phosphonium salt with a C5 aldehyde followed by hydrolysis to yield acitretin.

Key Intermediates and Reagents

| Compound | Role |

| 4-Methoxy-2,3,6-trimethylbenzaldehyde | Starting material for the C15 side chain |

| Acetone | Reagent for aldol condensation |

| Vinyl magnesium bromide | Grignard reagent for chain extension |

| Triphenylphosphine hydrobromide | Reagent for phosphonium salt formation |

| 3-Formyl-crotonic acid butyl ester | C5 building block for Wittig reaction |

| Sodium hydride or other bases | Base for Wittig reaction |

| Potassium hydroxide | For hydrolysis of the ester intermediate |

Experimental Protocols

Protocol 1: Synthesis of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide (C15 Phosphonium Salt)

This protocol is based on procedures outlined in patent literature[1][2].

Step 1a: Synthesis of 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one

-

To a stirred mixture of 4-methoxy-2,3,6-trimethylbenzaldehyde (500.3 g) in acetone (6000 ml), gradually add an aqueous solution of sodium hydroxide (134.8 g in 500 ml of water) at 20-30°C.

-

Heat the resulting mixture to 45-50°C and continue stirring.

-

After the reaction is complete, distill off the acetone.

-

Add cyclohexane to the residue, wash with water, and separate the organic layer.

-

Concentrate the organic layer to obtain 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one.

Step 1b: Synthesis of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-1,4-dien-3-ol

-

Gradually add a solution of 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one (500 g) in toluene (2000 ml) to a mixture of vinyl magnesium bromide (3500 ml; 1 M solution in THF) and lithium chloride (4.8 g).

-

Maintain the temperature at 20-30°C and stir until the reaction is complete as monitored by HPLC.

-

Quench the reaction, separate the organic layer, and concentrate to obtain the crude alcohol intermediate.

Step 1c: Synthesis of the C15 Phosphonium Salt

-

To the residue from the previous step, add methyl isobutyl ketone (3500 ml).

-

Gradually add triphenylphosphine hydrobromide (745.3 g) at room temperature.

-

Heat the reaction mixture to 50-60°C until the reaction is complete.

-

Cool the mixture and filter the solid to obtain 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide.

Protocol 2: Synthesis of Acitretin via Wittig Reaction

This protocol is a general representation of the Wittig reaction as described in the literature[1][2][3].

-

React 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide with 3-formyl-crotonic acid butyl ester in the presence of a base (e.g., sodium hydride or an alkali metal alkoxide) and a suitable solvent (e.g., dimethylformamide or toluene)[2][3].

-

The reaction typically produces a mixture of cis and trans isomers of the resulting acitretin butyl ester[3].

-

The crude ester is then subjected to hydrolysis using a base such as potassium hydroxide to yield crude acitretin.

-

The crude acitretin, which is a mixture of isomers, is then purified.

Protocol 3: Purification of Acitretin

Crude acitretin often contains a mixture of cis-trans isomers. Purification is crucial to obtain the desired all-trans isomer.

-

Dissolve crude acitretin (10 g) and butylated hydroxyanisole (0.5 g) in tetrahydrofuran (350 ml) at room temperature.

-

Filter the solution and wash the filter cake with tetrahydrofuran.

-

Concentrate the combined filtrate under vacuum at 30-35°C.

-

Add acetone (100 ml) to the residue and stir for 10 minutes at room temperature.

-

Filter the crystalline product, wash with acetone, and dry under vacuum at 25-30°C to obtain pure acitretin[4].

Data Presentation

| Synthesis Stage | Key Reactants | Product | Reported Yield/Purity | Reference |

| Wittig Reaction (initial) | 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide, 3-formyl-crotonic acid butyl ester, sodium hydride, dimethylformamide | Acitretin butyl ester (mixture of isomers) | Trans:cis (E/Z) ratio of approximately 55:45 | [3] |

| Purification of Crude Acitretin | Crude acitretin, butylated hydroxyanisole, tetrahydrofuran, acetone | Pure acitretin | 8.2 g from 10 g crude (82% recovery), Assay 99.4% by HPLC | [4] |

| Isomerization and Hydrolysis | Cis-isomer of acitretin ester intermediate, iodine | Trans-isomer of acitretin ester intermediate | Trans isomer ≥97% | [1] |

Visualizations

Synthesis Workflow of Acitretin

Caption: Overall workflow for the synthesis of Acitretin.

Logical Relationship of Key Synthesis Stages

Caption: Key stages in the synthesis of Acitretin.

Mechanism of Action: A Brief Overview

Acitretin's therapeutic effect in psoriasis is attributed to its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding, these receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs). This interaction modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation. In psoriatic skin, acitretin helps to normalize the abnormal growth and differentiation of keratinocytes and reduces the expression of pro-inflammatory cytokines.

Signaling Pathway of Acitretin

Caption: Simplified signaling pathway of Acitretin.

References

- 1. WO2016042573A1 - Process for preparation of acitretin - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WO2016042573A1 - Process for preparation of acitretin - Google Patents [patents.google.com]

- 4. WO2003007871A2 - Process for the preparation of acitretin - Google Patents [patents.google.com]

Protecting Alcohol Functional Groups with 4-Methoxy-2,3,6-trimethylbenzyl Bromide (MTMB-Br)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. The 4-Methoxy-2,3,6-trimethylbenzyl (MTM) group is an effective protecting group for alcohol functional groups. Introduced via its corresponding bromide, 4-Methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br), the MTM ether offers a unique set of stability and cleavage characteristics.

The MTM group is structurally related to the well-established p-methoxybenzyl (PMB) group. The additional electron-donating methyl groups on the aromatic ring of the MTM group are anticipated to enhance its acid lability and susceptibility to oxidative cleavage, potentially allowing for more selective deprotection under milder conditions compared to the PMB group.

This document provides detailed application notes and protocols for the protection of alcohols using MTMB-Br and the subsequent deprotection of the resulting MTM ethers. The provided data and protocols are based on analogous reactions with the closely related PMB protecting group, as specific literature on MTMB is limited.

Protection of Alcohols with MTMB-Br

The protection of an alcohol as its MTM ether is typically achieved via a Williamson ether synthesis. The alcohol is treated with a base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with MTMB-Br.

General Experimental Workflow for MTM Protection

Application Notes: Protecting Carboxylic Acids with 4-Methoxy-2,3,6-trimethylbenzyl Bromide (MTMB-Br)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in drug development and the creation of complex molecules, the judicious use of protecting groups is paramount. The 4-methoxy-2,3,6-trimethylbenzyl (MTMB) group is an electron-rich, substituted benzyl-type protecting group for carboxylic acids. While literature specifically detailing the use of 4-methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br) for the protection of carboxylic acids is not abundant, its structural similarity to the widely used p-methoxybenzyl (PMB) group allows for the extrapolation of reliable protection and deprotection protocols.

The presence of three additional methyl groups on the aromatic ring of the MTMB group, compared to the PMB group, is anticipated to confer unique properties. These may include increased steric hindrance around the ester linkage, potentially enhancing its stability towards certain reagents. Furthermore, the electron-donating nature of the methyl groups is expected to increase the electron density of the aromatic ring, which may facilitate certain deprotection methods, such as oxidative cleavage.

These application notes provide a comprehensive overview of the anticipated methods for the protection of carboxylic acids using MTMB-Br and subsequent deprotection of the resulting MTMB esters. The protocols and data presented herein are based on established procedures for the analogous PMB protecting group and are intended to serve as a foundational guide for researchers.

Principle of Protection

The fundamental principle behind the use of the MTMB group is the conversion of a reactive carboxylic acid functional group into a more stable ester. This masking prevents the carboxylic acid from undergoing undesirable reactions during subsequent synthetic steps. The MTMB ester can then be selectively cleaved under specific conditions to regenerate the carboxylic acid.

Proposed Advantages of the MTMB Protecting Group

-

Enhanced Stability: The steric bulk imparted by the three methyl groups on the aromatic ring may provide greater stability to the MTMB ester compared to the PMB ester, particularly towards nucleophilic attack.

-

Facilitated Oxidative Deprotection: The increased electron-donating character of the trimethyl-substituted benzene ring is expected to lower the oxidation potential of the MTMB group, potentially allowing for faster and more efficient deprotection under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Acid-Labile Nature: Similar to other benzyl-type protecting groups with electron-donating substituents, the MTMB group is expected to be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), due to the formation of a stabilized carbocation intermediate.

-

Orthogonality: The MTMB group offers orthogonality to other protecting groups. For instance, it is expected to be stable under basic conditions used to cleave simple alkyl esters and under conditions for the removal of Fmoc groups in peptide synthesis.

Data Presentation

The following tables summarize the anticipated reaction conditions and expected outcomes for the protection and deprotection of carboxylic acids using the MTMB group. Note: This data is hypothetical and extrapolated from the known chemistry of the p-methoxybenzyl (PMB) protecting group.

Table 1: Hypothetical Conditions for the Protection of Carboxylic Acids as MTMB Esters

| Carboxylic Acid Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| Benzoic Acid | Cs₂CO₃ | DMF | 12 | 25 | > 90 |

| Boc-Gly-OH | K₂CO₃ | Acetonitrile | 16 | 50 | > 85 |

| Phenylacetic Acid | DBU | CH₂Cl₂ | 8 | 25 | > 90 |

Table 2: Hypothetical Conditions for the Deprotection of MTMB Esters

| Deprotection Method | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| Oxidative Cleavage | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | 1 - 3 | 25 | > 90 |

| Acid-Catalyzed Cleavage | TFA/CH₂Cl₂ (1:1) | - | 0.5 - 2 | 25 | > 95 |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | 4 - 8 | 25 | > 90 |

Mandatory Visualizations

Caption: A generalized workflow for the protection of a carboxylic acid using this compound (MTMB-Br).

Caption: Proposed mechanism for the oxidative deprotection of an MTMB ester using DDQ.

Caption: Proposed mechanism for the acid-catalyzed deprotection of an MTMB ester.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on the well-established procedures for the analogous p-methoxybenzyl (PMB) protecting group. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of a Carboxylic Acid using this compound (MTMB-Br)

Objective: To protect a generic carboxylic acid (R-COOH) as its MTMB ester.

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (MTMB-Br) (1.1 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous DMF.

-

Add cesium carbonate (1.5 equiv) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of MTMB-Br (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired MTMB ester.

Protocol 2: Oxidative Deprotection of an MTMB-Ester using DDQ

Objective: To deprotect an MTMB-ester to the corresponding carboxylic acid using DDQ.

Materials:

-

MTMB-ester (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve the MTMB-ester (1.0 equiv) in a mixture of dichloromethane and water (18:1 v/v).

-

Add DDQ (1.2 equiv) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature. The reaction mixture will likely change color.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is colorless.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the free carboxylic acid.

Protocol 3: Acid-Catalyzed Deprotection of an MTMB-Ester using Trifluoroacetic Acid (TFA)

Objective: To deprotect an MTMB-ester using TFA.

Materials:

-

MTMB-ester (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Toluene

Equipment:

-

Round-bottom flask with a stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the MTMB-ester (1.0 equiv) in dichloromethane.

-

Add an equal volume of trifluoroacetic acid to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

-

Upon completion, remove the TFA and dichloromethane under reduced pressure using a rotary evaporator.

-

To ensure complete removal of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

-

The resulting crude carboxylic acid can be used in the next step without further purification, or it can be purified by crystallization or chromatography if necessary.

Conclusion

The 4-methoxy-2,3,6-trimethylbenzyl (MTMB) group, while not as extensively documented as the p-methoxybenzyl (PMB) group, presents a potentially valuable alternative for the protection of carboxylic acids. The protocols and conceptual framework provided in these application notes, derived from the well-established chemistry of the PMB group, offer a solid starting point for researchers interested in exploring the utility of the MTMB protecting group. The anticipated enhanced stability and potentially more facile oxidative cleavage could offer advantages in specific synthetic contexts. As with any new methodology, empirical optimization for specific substrates is recommended.

Application Notes and Protocols: Orthogonal Protecting Group Strategies with 4-Methoxy-2,3,6-trimethylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis, the strategic use of protecting groups is paramount. Orthogonal protecting group strategies, which involve the selective removal of one type of protecting group in the presence of others under specific and non-interfering reaction conditions, are essential for achieving high yields and purity. The 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) group is an electron-rich benzyl ether protecting group that offers unique advantages in such strategies. Its increased electron density, due to the methoxy and trimethyl substituents on the aromatic ring, renders it significantly more labile to acidic and oxidative cleavage conditions compared to the widely used p-methoxybenzyl (PMB) group. This heightened sensitivity allows for its selective removal under milder conditions, thereby preserving other, more robust protecting groups within a complex molecular architecture.

This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-2,3,6-trimethylbenzyl bromide (MTMB-Br) as a versatile protecting group for alcohols, amines, and thiols. The protocols outlined herein are based on established methodologies for analogous benzyl-type protecting groups and are intended to serve as a comprehensive guide. Researchers are advised that optimization of reaction conditions for specific substrates may be necessary.

Synthesis of this compound (MTMB-Br)

The synthesis of the protecting group reagent, this compound, typically starts from the corresponding alcohol.

Protocol 1: Synthesis of this compound

| Step | Reagent/Solvent | Conditions | Typical Yield |

| 1 | 4-Methoxy-2,3,6-trimethylbenzyl alcohol, Carbon tetrabromide, Triphenylphosphine, Diethyl ether | Ice bath to room temperature, 3 hours | ~45-55% |

| 2 | Silica gel chromatography | Eluent: Ether/Hexane (1:1) | - |

| 3 | Bulb-to-bulb distillation | 120-140 °C (22 Torr) | - |

Experimental Protocol:

-

Dissolve 4-Methoxy-2,3,6-trimethylbenzyl alcohol (1.0 eq) in anhydrous diethyl ether (approx. 15 mL per gram of alcohol).

-

To this solution, add carbon tetrabromide (2.0 eq).

-

Cool the mixture in an ice bath and add triphenylphosphine (2.0 eq) portion-wise, maintaining the temperature below 20 °C.

-

Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using an ether/hexane mixture as the eluent to yield this compound as a colorless oil. Further purification can be achieved by bulb-to-bulb distillation.

Protection of Functional Groups with MTMB-Br

The MTMB group can be readily introduced to protect various functional groups under standard Williamson ether synthesis conditions.

Protection of Alcohols

Protocol 2: General Procedure for the MTMB Protection of Alcohols

| Substrate | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |

| Primary Alcohol | NaH | THF/DMF | 0 °C to rt | 2-4 | 85-95 |

| Secondary Alcohol | NaH | DMF | rt to 50 °C | 4-8 | 70-85 |

| Phenol | K₂CO₃ | Acetone | Reflux | 6-12 | 90-98 |

Experimental Protocol (for a primary alcohol):

-

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C, add a solution of the alcohol (1.0 eq) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Add a solution of this compound (1.1 eq) in the same solvent.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protection of Amines and Thiols

Similar conditions can be applied for the protection of amines and thiols, with adjustments to the base and reaction conditions as required for the specific substrate.

Deprotection of the MTMB Group

The key advantage of the MTMB group lies in its facile cleavage under mild conditions, enabling orthogonal protection strategies.

Oxidative Cleavage with DDQ

The increased electron-donating nature of the MTMB group makes it highly susceptible to oxidative cleavage by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is particularly useful as it is orthogonal to many other protecting groups.

Protocol 3: Oxidative Deprotection of MTMB Ethers using DDQ

| Substrate Type | DDQ (eq) | Solvent | Temperature | Time | Typical Yield (%) |

| MTMB-protected Alcohol | 1.1 - 1.5 | CH₂Cl₂/H₂O (18:1) | 0 °C to rt | 0.5 - 2 h | 80-95 |

| MTMB-protected Phenol | 1.1 - 1.5 | CH₂Cl₂/H₂O (18:1) | 0 °C | 15 - 30 min | 85-98 |

Experimental Protocol:

-

Dissolve the MTMB-protected substrate (1.0 eq) in a mixture of dichloromethane and water (typically 18:1 v/v).

-

Cool the solution to 0 °C and add DDQ (1.2 eq) portion-wise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Acid-Catalyzed Cleavage

The MTMB group is significantly more acid-labile than the PMB group and can be cleaved under very mild acidic conditions.

Protocol 4: Acidic Deprotection of MTMB Ethers

| Acid | Scavenger | Solvent | Temperature | Time | Typical Yield (%) |

| 1% TFA | Triethylsilane | CH₂Cl₂ | 0 °C to rt | 15 - 60 min | 85-95 |

| Acetic Acid (80%) | - | H₂O | rt to 50 °C | 1 - 4 h | 70-90 |

Experimental Protocol (using TFA):

-

Dissolve the MTMB-protected substrate (1.0 eq) in dichloromethane.

-

Add triethylsilane (2-5 eq) as a cation scavenger.

-

Cool the solution to 0 °C and add trifluoroacetic acid (1% v/v) dropwise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Hydrogenolysis

Like other benzyl-type ethers, the MTMB group can be removed by catalytic hydrogenolysis.

Protocol 5: Deprotection of MTMB Ethers by Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Time | Typical Yield (%) |

| Pd/C (10%) | H₂ | Methanol/Ethyl Acetate | 1 atm | rt | 2-6 h | 90-99 |

| Pd(OH)₂/C | H₂ | Ethanol | 1 atm | rt | 1-4 h | 90-99 |

Experimental Protocol:

-

Dissolve the MTMB-protected substrate in a suitable solvent such as methanol or ethyl acetate.

-

Add the palladium catalyst (5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified if necessary.

Orthogonal Protecting Group Strategies

The differential lability of the MTMB group allows for its selective removal in the presence of other common protecting groups.